molecular formula C26H30N4O2S B3300779 N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 904823-19-4

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3300779
CAS No.: 904823-19-4
M. Wt: 462.6 g/mol
InChI Key: SFTWGNJQAPHBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core substituted with an azepane ring and a tetrahydronaphthalene sulfonamide moiety. This compound is structurally complex, combining heterocyclic and polycyclic systems, which may contribute to its pharmacological or material science applications.

Properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c31-33(32,24-13-12-20-8-3-4-9-21(20)19-24)29-23-11-7-10-22(18-23)25-14-15-26(28-27-25)30-16-5-1-2-6-17-30/h7,10-15,18-19,29H,1-6,8-9,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTWGNJQAPHBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a tetrahydronaphthalene core, which is further substituted with an azepane and a pyridazine moiety. The molecular formula is C26H30N4O2SC_{26}H_{30}N_{4}O_{2}S with a molecular weight of 462.6 g/mol .

PropertyValue
Molecular FormulaC26H30N4O2SC_{26}H_{30}N_{4}O_{2}S
Molecular Weight462.6 g/mol
CAS Number904823-19-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the pyridazine ring may modulate receptor signaling pathways, influencing various cellular processes .

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of folate synthesis pathways. The presence of the sulfonamide moiety enhances these effects compared to non-sulfonamide analogs .

Cytotoxicity in Cancer Cells

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells. These studies often utilize assays such as MTT or flow cytometry to assess cell viability and apoptosis induction .

Cardiovascular Effects

Some sulfonamide derivatives are reported to influence cardiovascular function by acting as endothelin receptor antagonists or carbonic anhydrase inhibitors. These interactions can lead to reduced pulmonary hypertension and improved cardiac function in experimental models . However, specific data on the cardiovascular effects of this particular compound remain limited.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide compounds using the agar well diffusion method. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low µg/mL range against Mycobacterium tuberculosis .
  • Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of several sulfonamide-bearing compounds on cancer cell lines. Compounds were found to induce apoptosis and cell cycle arrest in MCF-7 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications in the sulfonamide group significantly impact biological activity. For instance, variations in substituents on the pyridazine ring were correlated with changes in potency against microbial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of explicit comparative data in the provided evidence, this analysis draws on structural analogs and general trends in sulfonamide and pyridazine chemistry. Below is a synthesized comparison based on compound classes:

Structural Analogues in Sulfonamide Derivatives

Sulfonamides are widely studied for their biological activity. Key comparisons include:

Property N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Celecoxib (COX-2 Inhibitor) Sulfadiazine (Antibacterial)
Core Structure Pyridazine + tetrahydronaphthalene sulfonamide Pyrazole sulfonamide Pyrimidine sulfonamide
Molecular Weight (g/mol) ~500 (estimated) 381.37 250.28
Solubility Likely low (due to bulky aromatic systems) Low aqueous solubility Moderate solubility
Target Affinity Hypothesized kinase/receptor binding COX-2 enzyme Dihydropteroate synthase

The compound’s large molecular weight and fused aromatic systems suggest lower solubility compared to clinical sulfonamides like sulfadiazine. Its azepane and pyridazine groups may enhance binding to hydrophobic enzyme pockets, a feature exploited in kinase inhibitors .

Azepane-Containing Compounds

Azepane (a 7-membered nitrogen heterocycle) is less common than piperidine but offers conformational flexibility. For example:

  • Imatinib (anticancer agent) : Contains a piperazine ring; replacement with azepane could alter pharmacokinetics (e.g., longer half-life due to reduced metabolic clearance).
  • Almorexant (orexin antagonist) : Uses azepane for improved CNS penetration.

The azepane in the target compound may enhance blood-brain barrier permeability compared to smaller heterocycles, though this requires experimental validation.

Pyridazine-Based Analogues

Pyridazine derivatives often exhibit kinase inhibitory activity. For instance:

  • Crizotinib : A pyridine-based ALK inhibitor; pyridazine analogs may offer stronger π-π stacking in binding pockets.
  • Vatalanib : A pyrimidine derivative with VEGF inhibition; pyridazine’s electron-deficient nature could modulate receptor affinity.

Research Findings and Hypotheses

  • Kinase Inhibition Potential: The sulfonamide group and aromatic systems align with ATP-competitive kinase inhibitors (e.g., BRAF or EGFR inhibitors).
  • Metabolic Stability : The tetrahydronaphthalene moiety may reduce oxidative metabolism, extending half-life compared to fully aromatic analogs.
  • Synthetic Challenges: The compound’s complexity (e.g., multiple fused rings) likely complicates synthesis, requiring advanced techniques like Suzuki coupling or crystallography tools (e.g., ORTEP-3 for structural validation, as noted in ) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyridazine-azepane moiety in this compound?

  • Methodological Answer : The pyridazine-azepane core can be synthesized via Buchwald-Hartwig amination, coupling 6-chloropyridazine with azepane under palladium catalysis. Post-coupling, the phenyl-tetrahydronaphthalene-sulfonamide scaffold can be introduced through Suzuki-Miyaura cross-coupling (for aryl linkages) and sulfonamide formation via nucleophilic substitution . Key parameters include solvent selection (e.g., toluene for Pd-mediated reactions) and temperature control (80–110°C for amination efficiency).

Q. Which spectroscopic techniques are optimal for confirming the stereochemistry of the tetrahydronaphthalene ring?

  • Methodological Answer : High-resolution NMR (¹H and ¹³C) is critical for assigning stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) can identify spatial proximity between protons on adjacent carbons (e.g., axial vs. equatorial positions in the tetrahydronaphthalene ring). Complementary X-ray crystallography is recommended for unambiguous confirmation, leveraging heavy-atom derivatization if necessary .

Q. How should researchers approach purification of this sulfonamide compound given its hydrophobicity?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is effective. For lab-scale prepurification, silica gel chromatography using dichloromethane/methanol gradients (95:5 to 85:15) can isolate the sulfonamide while minimizing tailing. Membrane technologies (e.g., nanofiltration) may also improve yield in continuous-flow systems .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

  • Methodological Answer : Employ Hansen Solubility Parameters (HSPs) to model solvent interactions. Computational tools like COSMO-RS predict solubility based on molecular charge distribution, while experimental validation via dynamic light scattering (DLS) quantifies aggregation in nonpolar solvents. Contradictions may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify metastable states .

Q. What in silico strategies are recommended for predicting target binding affinities of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) can model interactions with potential targets like GPCRs or kinases. Use the compound’s 3D structure (validated by DFT geometry optimization) to assess binding pockets. Free-energy perturbation (FEP) calculations refine affinity predictions, accounting for solvent effects .

Q. How can researchers optimize reaction yields when scaling up the sulfonamide coupling step?

  • Methodological Answer : Apply process control tools such as Design of Experiments (DoE) to map variables (temperature, stoichiometry, catalyst loading). In-line FTIR monitors reaction progress in real time. For heterogeneous conditions, switch to flow chemistry with immobilized catalysts (e.g., Pd on carbon) to enhance reproducibility and reduce metal leaching .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

  • Methodological Answer : Preclinical safety assessments require Ames testing for mutagenicity and zebrafish embryo toxicity screening. Structural analogs (e.g., naphthalene sulfonamides in ) provide toxicity benchmarks. Adjust the azepane substituent to reduce hepatic CYP3A4 inhibition, as predicted by hepatocyte viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.